molecular formula C9H8N2O B11921688 (NZ)-N-(1H-indol-5-ylmethylidene)hydroxylamine

(NZ)-N-(1H-indol-5-ylmethylidene)hydroxylamine

Cat. No.: B11921688
M. Wt: 160.17 g/mol
InChI Key: HKNZDPSSEHCJLI-WDZFZDKYSA-N
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Description

(NZ)-N-(1H-Indol-5-ylmethylidene)hydroxylamine is a chemical compound that combines an indole scaffold with a hydroxylamine-derived functional group. This structure places it in the category of oximes, which are typically formed by the reaction of hydroxylamine with an aldehyde or ketone . The indole moiety is a prominent structural feature in numerous bioactive molecules and natural products, making it a valuable scaffold in medicinal chemistry and chemical biology research. Compounds featuring endocyclic N-hydroxy portions, while less common, represent an emerging area of interest for expanding chemical space in drug discovery, as they can offer metabolic stability compared to their exocyclic counterparts . This reagent may serve as a versatile building block or a potential ligand in the synthesis of more complex heterocyclic systems. Researchers can leverage this compound for various applications, including the development of novel pharmacologically relevant molecules, particularly as N-acylhydrazone derivatives have been investigated for their anti-inflammatory potential . As with all compounds of this class, it is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(NZ)-N-(1H-indol-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6-

InChI Key

HKNZDPSSEHCJLI-WDZFZDKYSA-N

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1/C=N\O

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=NO

Origin of Product

United States

Preparation Methods

Conventional Oxime Formation

The most widely employed method involves the condensation of indole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. A representative protocol from industrial-scale synthesis is outlined below:

Table 1: Standard Synthesis Protocol for (NZ)-N-(1H-Indol-5-ylmethylidene)hydroxylamine

ComponentQuantityRole
Indole-5-carbaldehyde1.0 equivSubstrate
Hydroxylamine HCl1.2 equivNucleophile
Sodium carbonate1.5 equivBase
MethanolSolventReaction medium

Procedure :

  • Dissolve indole-5-carbaldehyde (10.0 g, 62.8 mmol) and hydroxylamine hydrochloride (6.55 g, 94.2 mmol) in methanol (200 mL).

  • Add sodium carbonate (10.6 g, 94.2 mmol) and stir at room temperature for 12 hours.

  • Monitor reaction progress via LC-MS; upon completion, filter the mixture to remove salts.

  • Concentrate the filtrate under reduced pressure to yield a white solid (9.8 g, 92% yield).

Key Observations :

  • The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde carbonyl, followed by dehydration to form the oxime.

  • Methanol is preferred for its ability to solubilize both polar and nonpolar intermediates.

Optimization of Reaction Conditions

Variations in solvent, temperature, and base have been explored to enhance yield and purity:

Table 2: Comparative Analysis of Reaction Conditions

ParameterCondition ACondition BCondition C
SolventMethanolEthanolAcetonitrile
BaseNa2CO3K2CO3Pyridine
Temperature (°C)25400 → 25
Yield (%)928578

Findings :

  • Methanol/Na2CO3 : Maximizes yield (92%) due to optimal solubility and mild basicity.

  • Ethanol/K2CO3 : Slower reaction kinetics reduce byproduct formation but lower yield.

  • Low-temperature (0°C) initiation : Minimizes aldol side reactions but requires longer stirring times.

Reaction Mechanism

The synthesis follows a two-step mechanism:

  • Nucleophilic Addition : Hydroxylamine attacks the electrophilic carbonyl carbon of indole-5-carbaldehyde, forming a tetrahedral intermediate.

  • Dehydration : The intermediate loses a water molecule, resulting in the formation of the C=N bond characteristic of oximes.

Stereochemical Considerations :
The NZ configuration (Z-isomer) is favored due to steric hindrance between the indole ring and hydroxylamine’s hydroxyl group, though isolation often requires chromatographic separation.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with CH2Cl2/MeOH/NH3 (90:9:1) resolves E/Z isomers.

Spectroscopic Data

Table 3: Key Characterization Data

TechniqueData
1H NMR δ 10.32 (s, 1H, OH), 8.34 (s, 1H, CH=N), 7.65–6.90 (m, 4H, indole)
MS m/z 160.17 [M+H]+
IR 3260 cm⁻¹ (O-H), 1630 cm⁻¹ (C=N)

Applications and Research Findings

  • Anticancer Activity : The oxime group facilitates hydrogen bonding with kinase active sites, showing promise in breast cancer cell line studies.

  • Antimicrobial Properties : Structural analogs inhibit bacterial efflux pumps, enhancing antibiotic efficacy.

  • Neuroprotective Effects : Analogous compounds activate TrkB receptors, suggesting potential in neurodegenerative disease therapy .

Chemical Reactions Analysis

Reactions with Carbonyl Compounds

The hydroxylamine group reacts with aldehydes and ketones to form stable oximes. This reaction is critical for purifying carbonyl compounds and is reversible under acidic or basic conditions.

Mechanism :

  • Nucleophilic attack : The hydroxylamine (-NHOH) attacks the carbonyl carbon.

  • Proton transfer : Formation of an intermediate enamine.

  • Tautomerization : Formation of the oxime product.

Reaction TypeConditionsProducts
Oxime formationAcidic/basic conditionsStable oximes

Redox Reactions

Hydroxylamines can act as reducing agents in redox processes:

  • Oxidation : The hydroxylamine group oxidizes to nitroxyl radicals (RNO·) under oxidizing conditions (e.g., H₂O₂, KMnO₄) .

  • Reduction : The compound may reduce nitro groups or other electrophiles via electron transfer .

Electrophilic Substitution

The indole ring’s aromaticity allows electrophilic substitution reactions at the 5-position:

  • Reagents : Nitration, bromination, or acylation agents.

  • Conditions : Acidic or basic media, often requiring directing groups (e.g., NH₂ groups) .

Complexation and Coordination

The dual reactivity of the hydroxylamine group (N and O atoms) enables coordination with metal ions:

  • Applications : Catalytic cycles or sensor development.

  • Examples : Binding to transition metals (e.g., Fe³⁺, Cu²⁺).

Biological Interactions

While primarily focused on chemical reactivity, the compound’s indole-hydroxylamine framework suggests potential biological interactions:

  • Antioxidant activity : Scavenging free radicals via redox cycling .

  • Enzyme inhibition : Modulation of pathways involving nitric oxide or metabolic enzymes .

Comparison with Analogues

CompoundKey ReactionNotable Property
O-(1H-indol-5-yl)hydroxylamineOxidationAntioxidant activity
N-(naphthalen-1-ylmethylidene)hydroxylamineElectrophilic substitutionOrganic synthesis utility
HydroxylamineNitrationIntermediate in nitrification

Scientific Research Applications

Biological Activities

Research indicates that (NZ)-N-(1H-indol-5-ylmethylidene)hydroxylamine exhibits several notable biological activities:

Antioxidant Properties

Studies have shown that compounds with indole and hydroxylamine functionalities possess significant antioxidant activity. This property is crucial for therapeutic applications in conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

Anticancer Potential

Indole derivatives, including this compound, are frequently investigated for their anticancer properties. The compound's ability to modulate various biological pathways may contribute to its efficacy against different cancer types. For instance, it has been suggested that such compounds can inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Interaction with Biological Targets

The interaction studies involving this compound focus on its binding affinity with specific biological targets. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic applications. The compound may inhibit certain enzymes or receptors, contributing to its bioactivity.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of various indole derivatives, including this compound, using assays such as DPPH and ABTS radical scavenging tests. Results indicated substantial antioxidant activity, suggesting potential therapeutic roles in oxidative stress-related diseases.
  • Anticancer Activity :
    • Research focused on the compound's ability to inhibit cancer cell proliferation demonstrated that it could induce apoptosis in certain cancer cell lines. The study highlighted its mechanism involving the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.
  • Inhibition of Matrix Metalloproteinases :
    • Another investigation explored the inhibitory effects of hydroxylamine derivatives on MMPs. The findings indicated that this compound effectively reduced MMP activity, which could be beneficial in preventing cancer metastasis and tissue remodeling associated with various diseases .

Mechanism of Action

The mechanism of action of 1H-indole-5-carbaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The indole nucleus can interact with multiple receptors and enzymes, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below compares (NZ)-N-(1H-Indol-5-ylmethylidene)hydroxylamine with hydroxylamine derivatives referenced in the evidence:

Compound Name Key Functional Groups Molecular Weight (g/mol) Metabolic Pathways Toxicity Profile Legal Status
This compound Indole, hydroxylamine ~160 (estimated) Likely CYP1A/2E1-mediated oxidation Potential genotoxicity (inferred) Not listed in controlled substances
N-(2-Methoxyphenyl)hydroxylamine Methoxy, hydroxylamine 139.15 CYP1A/2B/2E1 oxidation → o-aminophenol/o-anisidine Carcinogenic metabolite Not controlled
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine Thioether, methoxy, phenethyl ~325 (estimated) Undocumented (likely CYP-mediated) High abuse potential Schedule A (UK)
(NZ)-N-[1-(1,3-Benzodioxol-5-yl)-2-phenylethylidene]hydroxylamine Benzodioxole, phenyl 255.27 Unknown Unreported Not controlled
Key Observations:
  • Metabolism : Like N-(2-methoxyphenyl)hydroxylamine, the target compound’s hydroxylamine group may undergo CYP-mediated oxidation or reduction, generating reactive intermediates (e.g., nitroso derivatives) . CYP1A and 2E1 are implicated in analogous pathways .
  • Toxicity: While N-(2-methoxyphenyl)hydroxylamine is linked to bladder carcinogenicity via o-anisidine formation, the indole derivative’s toxicity remains speculative but could involve redox cycling or DNA adduct formation .

Metabolic Pathways and Enzyme Interactions

  • CYP Enzymes: Evidence from N-(2-methoxyphenyl)hydroxylamine highlights CYP1A and CYP2E1 as key catalysts for oxidation/reduction.
  • Redox Cycling : Hydroxylamine derivatives often participate in redox reactions. For example, N-(2-methoxyphenyl)hydroxylamine is metabolized to o-nitrosoanisole, a reactive intermediate. The indole analog could similarly generate electrophilic species, contributing to toxicity .

Pharmacological and Toxicological Implications

  • Receptor Interactions : Indole derivatives (e.g., tryptamines like DMT) interact with serotonin receptors. The hydroxylamine group may modulate affinity or metabolic clearance, though this requires experimental validation .
  • Genotoxicity Risk: Reactive metabolites (e.g., nitroso compounds) could form DNA adducts, analogous to o-anisidine’s carcinogenic effects .

Biological Activity

(NZ)-N-(1H-indol-5-ylmethylidene)hydroxylamine is a compound characterized by its unique structural features, combining an indole moiety with a hydroxylamine functional group. This combination contributes to its diverse biological activities, particularly in antioxidant and anticancer properties. The molecular formula of this compound is C10H10N2O, and it has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}

Key properties include:

  • Molecular Weight : 174.20 g/mol
  • Functional Groups : Hydroxylamine and indole

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The hydroxylamine group is known to contribute to this activity by scavenging free radicals, thereby preventing cellular damage.

Anticancer Activity

The compound has been studied for its potential anticancer properties. Indole derivatives are often explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that this compound may interact with specific cellular pathways involved in cancer progression.

The biological activity of this compound is thought to involve several mechanisms:

  • Radical Scavenging : The hydroxylamine moiety can donate electrons to free radicals, neutralizing them.
  • Enzyme Inhibition : It may inhibit enzymes that facilitate cancer cell proliferation or survival.
  • Cell Signaling Modulation : The compound could alter signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructureNotable Properties
O-(1H-indol-5-yl)hydroxylamineC8H8N2OAntioxidant properties
N-(naphthalen-1-ylmethylidene)hydroxylamineC11H11N2OUsed in organic synthesis
HydroxylamineNH2OHIntermediate in nitrification processes

This table illustrates how this compound stands out due to its specific combination of an indole structure with a hydroxylamine group, providing unique reactivity patterns and biological activities not found in simpler hydroxylamines or other indole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent.
  • Cytotoxicity Assessment : In a cytotoxicity assay against various cancer cell lines, the compound showed promising results, with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanistic Insights : Molecular docking studies revealed potential binding sites on target proteins involved in cancer signaling pathways, suggesting a mechanism for its anticancer effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (NZ)-N-(1H-indol-5-ylmethylidene)hydroxylamine, and what reaction conditions optimize yield and purity?

  • Methodological Answer : One-step synthesis using sodium bicarbonate as a base under mild conditions (e.g., 25°C, aqueous ethanol) can yield hydroxylamine derivatives with indole substituents. For example, analogous compounds like N,N-bis-(benzimidazolylmethyl)hydroxylamine are synthesized via condensation of hydroxylamine with benzimidazole derivatives in the presence of NaHCO₃ . Reaction optimization may involve pH control (neutral to slightly basic) and stoichiometric ratios of reactants to minimize byproducts.

Q. How is the structural configuration (NZ) of this hydroxylamine derivative confirmed experimentally?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) can resolve stereochemistry . Complementary techniques include ¹H/¹³C NMR to analyze coupling constants and NOE effects for spatial configuration. For instance, N-[5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene]hydroxylamine derivatives use NMR to confirm E/Z isomerism .

Q. What analytical techniques are recommended to assess the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies should employ HPLC (C18 columns, UV detection at 254 nm) to monitor degradation products. Incubate the compound in buffers mimicking physiological pH (7.4) and temperature (37°C) for 24–72 hours. For example, N-(2-methoxyphenyl)hydroxylamine showed negligible spontaneous degradation at pH 7.4 but formed metabolites (e.g., o-aminophenol) under acidic conditions .

Advanced Research Questions

Q. What enzymatic pathways are involved in the metabolism of this compound, and how do CYP polymorphisms affect its biotransformation?

  • Methodological Answer : Hepatic microsomal assays with NADPH cofactors can identify CYP isoforms responsible for metabolism. For instance, N-(2-methoxyphenyl)hydroxylamine is metabolized by CYP1A (major) and CYP2B (minor) to o-anisidine and o-aminophenol, while CYP2E1 preferentially oxidizes intermediates . Use microsomes from β-naphthoflavone (CYP1A inducer)-treated rats to validate pathway dominance.

Q. How can computational methods predict the reactivity of this compound with biological targets (e.g., DNA or enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) can model interactions. For example, N-acylated hydroxylamine derivatives show binding affinity for sulfonamide enzymes via hydrogen bonding with active-site residues . MD simulations (GROMACS) over 100 ns can assess stability of ligand-protein complexes.

Q. What experimental strategies resolve discrepancies in reported metabolic pathways (e.g., conflicting CYP isoform contributions)?

  • Methodological Answer : Use isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2) in microsomal incubations to isolate contributions. For N-(2-methoxyphenyl)hydroxylamine, CYP2E1’s role in oxidation was clarified by comparing metabolite profiles in ethanol-induced (CYP2E1-enriched) vs. control microsomes .

Data Analysis and Contradiction Management

Q. How should researchers address variability in reported toxicity profiles of hydroxylamine derivatives?

  • Methodological Answer : Standardize in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) across cell lines (e.g., HepG2 for hepatic toxicity). For dapsone hydroxylamine, discrepancies arise from differential CYP2C9 activity in metabolic activation; use genotyped hepatocytes to control for polymorphisms .

Q. What statistical approaches are suitable for analyzing dose-response relationships in hydroxylamine-mediated oxidative stress?

  • Methodological Answer : Nonlinear regression (GraphPad Prism) with Hill slope models can quantify EC₅₀ values for ROS generation. Pair with ANOVA for inter-group comparisons (e.g., treated vs. N-acetylcysteine-protected cells). For example, N,N-dimethylhydroxylamine radiation studies used GC-FID to correlate dose with hydrocarbon byproducts .

Methodological Tables

Key Metabolic Pathways (from )CYP Isoforms Major Metabolites
Reduction to aromatic amines (e.g., o-anisidine)CYP1A, CYP2BParent amine derivatives
Oxidation to aminophenols (e.g., o-aminophenol)CYP2E1Hydroxylated products
Nitroso intermediate formation (e.g., o-nitrosoanisole)CYP1A2Reactive electrophiles
Synthetic Optimization Parameters (from )Optimal Range
Reaction pH7.0–8.5
Temperature20–30°C
Solvent systemEthanol/Water (3:1)

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